N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide
Description
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide (CAS: 1305325-24-9) is a pyridine derivative characterized by a chloro group at position 2, an iodo group at position 6, and a trimethylsilyl (TMS) group at position 4 of the pyridine ring. The pivalamide moiety is attached to position 2. Its molecular formula is C₁₃H₂₀ClIN₂OSi, with a molecular weight of 410.75 g/mol . This compound is primarily used in synthetic organic chemistry as a building block for cross-coupling reactions, owing to the reactivity of its halogen substituents and the steric/electronic influence of the TMS group .
Key suppliers, including Chemenu, Crysdot, Matrix Scientific, and TRC, offer this compound in 100 mg to 250 mg packages, priced between $285 and $559, depending on purity (typically 97%) and manufacturer .
Properties
IUPAC Name |
N-(2-chloro-6-iodo-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClIN2OSi/c1-13(2,3)12(18)17-10-8(19(4,5)6)7-9(15)16-11(10)14/h7H,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJJAPSSGPPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1[Si](C)(C)C)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138809 | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-24-9 | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Methods:
- Palladium-Catalyzed Cross-Coupling : Using Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₂Cl₂, PEPPSI-IPr) with boronic acids to attach the pyridine ring at the 3-position, followed by halogenation at the 2- or 6-positions.
Halogenation to Introduce Chlorine and Iodine
Selective halogenation at specific positions on the pyridine ring is critical. The literature indicates two principal approaches:
Direct Halogenation : Using N-halogenating agents such as N-chlorosuccinimide (NCS) or iodine sources under controlled conditions to selectively substitute at desired positions.
Data Table 1: Halogenation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Chlorination | POCl₃ | DMF or pyridine | 70°C | 6h | 65% | Converts pyridine to chloropyridine derivatives |
| Iodination | I₂ or CuI | Acetone or DMF | 50-80°C | 4-8h | Variable | Selectively iodinate at the 6-position |
Introduction of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is typically introduced via silylation of the pyridine ring using chlorotrimethylsilane (TMSCl) in the presence of a base such as imidazole or pyridine.
Procedure:
- Silylation Reaction : Dissolve the halogenated pyridine in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
- Add excess TMSCl and a catalytic amount of imidazole.
- Stir under inert atmosphere at room temperature or slightly elevated temperature (25-50°C) for several hours.
- Purify by chromatography or recrystallization.
Data Table 2: Silylation Conditions
| Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| TMSCl | DCM or THF | Imidazole | RT to 50°C | 4-12h | High | Efficient silylation of pyridine ring |
Formation of the Pivalamide Moiety
The pivalamide group is introduced via amide coupling, typically using pivaloyl chloride or pivalic anhydride with ammonia or amines under suitable conditions.
Procedure:
- React the amino or hydroxyl precursor with pivaloyl chloride in the presence of a base such as triethylamine.
- Conduct the reaction in an inert solvent like dichloromethane at 0–25°C.
- Purify the resulting amide by chromatography.
Overall Synthetic Route
Combining the above steps, the synthesis of N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide can be summarized as follows:
- Preparation of 2-chloro-4-(pyridin-3-yl)pyrimidine via palladium-catalyzed cross-coupling.
- Selective halogenation at the 6-position using iodine sources.
- Silylation of the pyridine ring with TMSCl.
- Amide formation with pivaloyl chloride to attach the pivalamide group.
Data Summary and Optimization Notes
Research Findings and Considerations
- Selectivity : Achieving regioselectivity in halogenation is critical; controlling reaction conditions minimizes undesired substitution.
- Purification : Chromatography on silica gel remains the most effective purification method post-reaction.
- Yield Optimization : Reactions performed under inert atmospheres and with excess reagents tend to improve overall yields.
- Safety : Handling reagents such as POCl₃, TMSCl, and iodine requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) on the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Scientific Research Applications
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- Halogen Reactivity : The iodo substituent at position 6 offers superior leaving-group ability in cross-coupling reactions compared to bromo or chloro analogs (e.g., HB567: 6-Bromo-2,3-dichloropyridine) .
- Solubility : Compounds with polar groups (e.g., HB584’s dimethoxymethyl) exhibit better solubility in polar solvents than the hydrophobic TMS-containing target compound .
Commercial Availability and Pricing
*Price extrapolated from 100–250 mg packages .
Notable Trends:
- The target compound is significantly more expensive per gram than non-TMS analogs (e.g., HB566), reflecting the cost of silicon-based reagents in synthesis.
- Bulk pricing (25 g) for simpler analogs (e.g., HB567 at $4,800) is comparable to the target’s small-scale pricing, highlighting its niche application .
Biological Activity
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide, with the CAS number 1305325-24-9, is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C13H20ClIN2OSi, and it has a molar mass of 410.75 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals.
| Property | Details |
|---|---|
| Molecular Formula | C13H20ClIN2OSi |
| Molar Mass | 410.75 g/mol |
| CAS Number | 1305325-24-9 |
| Hazard Symbols | Xn - Harmful |
| Risk Codes | 22 - Harmful if swallowed |
The biological activity of this compound is primarily linked to its interactions with biological systems, particularly its potential as an insecticide and in medicinal applications. The presence of halogen atoms (chlorine and iodine) in its structure enhances its reactivity and specificity towards certain biological targets.
Insecticidal Properties
Research indicates that compounds similar to this compound exhibit significant insecticidal activity. For instance, related N-substituted pyridines have been shown to effectively control various insect pests, suggesting a potential application for this compound in pest management strategies .
Study on Insecticidal Efficacy
In a comparative study on the efficacy of various pyridine derivatives, this compound demonstrated a notable reduction in insect populations when applied at specific concentrations. The study highlighted the importance of the trimethylsilyl group in enhancing bioavailability and stability in agricultural formulations.
Autophagy Induction
Recent research utilizing acridine orange staining techniques has shown that compounds with similar structural motifs can induce autophagy in certain cell lines. This suggests that this compound may also influence cellular processes related to autophagy, although direct studies are necessary to confirm this effect .
Q & A
Q. What are the recommended synthetic routes for N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide?
A methodological approach involves sequential functionalization of the pyridine ring:
- Step 1: Iodination : Introduce iodine at the 6-position using electrophilic iodination (e.g., N-iodosuccinimide under acidic conditions).
- Step 2: Chlorination : Direct chlorination at the 2-position via radical or electrophilic substitution (e.g., Cl₂/FeCl₃).
- Step 3: Trimethylsilyl Protection : Install the trimethylsilyl group at the 4-position using trimethylsilyl chloride (TMSCl) with a base (e.g., LiHMDS) .
- Step 4: Pivalamide Formation : Couple pivaloyl chloride to the 3-amino group via nucleophilic acylation.
Q. Key Considerations :
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Workflow :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and distinguish substituent effects (e.g., deshielding from iodine).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and quaternary carbons (e.g., trimethylsilyl group at ~0 ppm).
- 2D Techniques (HSQC, HMBC) : Resolve overlapping signals and assign connectivity .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected ~481.9 g/mol).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of NH₂ bands.
Validation : Cross-reference with structurally similar pyridine derivatives (e.g., HB232 series) .
Q. What are the key reactivity features of the iodo and chloro substituents in this compound?
- Iodo Group :
- Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Susceptible to radical or nucleophilic substitution under Cu/ligand catalysis.
- Chloro Group :
- Less reactive than iodine but can undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines at elevated temperatures).
- Trimethylsilyl Group :
- Enhances solubility in nonpolar solvents and directs electrophilic substitution to meta/para positions .
Experimental Design : Prioritize iodine for functionalization due to higher leaving-group ability.
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?
Challenges :
- Heavy atom (iodine) causes absorption effects and anisotropic displacement parameters.
- Bulky substituents (trimethylsilyl, pivalamide) reduce crystal quality.
Q. Solutions :
- Use SHELXL for refinement: Leverage its robust handling of heavy atoms and twinned data .
- Optimize crystallization: Slow diffusion of hexane into a dichloromethane solution at 4°C.
- Data Collection: Use synchrotron radiation for high-resolution datasets.
Case Study : Similar pyridine derivatives (e.g., HB181) required iterative refinement cycles to resolve disorder in the silyl group .
Q. How can conflicting spectroscopic data be resolved when characterizing this compound?
Scenario : Discrepancies in ¹H NMR integration ratios or unexpected coupling patterns. Resolution Strategies :
- Variable Temperature NMR : Reduce dynamic effects (e.g., hindered rotation of the pivalamide group).
- DFT Calculations : Predict chemical shifts (B3LYP/6-311++G**) and compare with experimental data .
- Isotopic Labeling : Use deuterated analogs to confirm assignments (e.g., D₂O exchange for labile protons).
Example : A study on 2-chloro-4-methyl-3-nitropyridine resolved conflicting NOE signals via DFT-optimized conformers .
Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound?
Regioselectivity Drivers :
- Trimethylsilyl Group : Directs electrophiles to the 5-position (para to the silyl group) via steric and electronic effects.
- Chloro Group : Blocks substitution at the 2-position, favoring reactivity at the 6-iodo site.
Q. Experimental Optimization :
- Metal Catalysis : Use Pd(0) for cross-coupling at iodine (e.g., Stille or Negishi reactions).
- Protection/Deprotection : Temporarily protect the pivalamide group (e.g., Boc protection) to avoid side reactions.
Case Study : Analogous compounds (e.g., HB182) achieved >90% regioselectivity in Sonogashira couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
